molecular formula C21H20N4O4 B11326211 (5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione

(5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11326211
M. Wt: 392.4 g/mol
InChI Key: VAVFZYFHSGNMGS-UHFFFAOYSA-N
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Description

(5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a methoxyphenyl group attached to a pyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolidine Ring: The initial step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolidine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolidine intermediate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the cyclization of a suitable precursor, such as a β-keto ester, with the pyrazolidine intermediate.

    Hydroxylation and Methoxylation: The hydroxy and methoxy groups are introduced through selective hydroxylation and methoxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the pyrazolidine ring, potentially converting it to a pyrazoline or pyrazole derivative.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyrazoline or pyrazole derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

(5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Application in the design of novel materials with unique electronic or optical properties.

    Biological Research: Use as a probe or tool compound to study biological pathways and mechanisms.

    Industrial Chemistry: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-benzyl-6-hydroxy-5-[5-(4-methylphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione: Similar structure but with a methyl group instead of a methoxy group.

    (5Z)-3-benzyl-6-hydroxy-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

1-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H20N4O4/c1-29-15-9-7-14(8-10-15)16-11-17(24-23-16)18-19(26)22-21(28)25(20(18)27)12-13-5-3-2-4-6-13/h2-10,16,23,27H,11-12H2,1H3,(H,22,26,28)

InChI Key

VAVFZYFHSGNMGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O

Origin of Product

United States

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